molecular formula C10H14O8 B13443213 (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester

(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester

Cat. No.: B13443213
M. Wt: 262.21 g/mol
InChI Key: HVTJWQFGKIABPT-HTQZYQBOSA-N
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Description

(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound is a derivative of butanedioic acid and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester is unique due to its specific stereochemistry, which significantly affects its reactivity and interactions with other molecules. This stereochemistry makes it particularly valuable in research applications where the spatial arrangement of atoms is crucial .

Properties

Molecular Formula

C10H14O8

Molecular Weight

262.21 g/mol

IUPAC Name

(2R,3R)-2,3-diacetyloxy-4-ethoxy-4-oxobutanoic acid

InChI

InChI=1S/C10H14O8/c1-4-16-10(15)8(18-6(3)12)7(9(13)14)17-5(2)11/h7-8H,4H2,1-3H3,(H,13,14)/t7-,8-/m1/s1

InChI Key

HVTJWQFGKIABPT-HTQZYQBOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C(=O)O)OC(=O)C)OC(=O)C

Canonical SMILES

CCOC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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